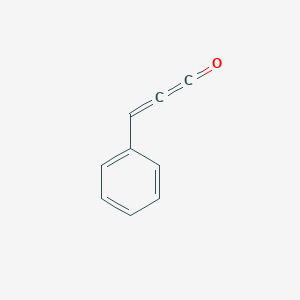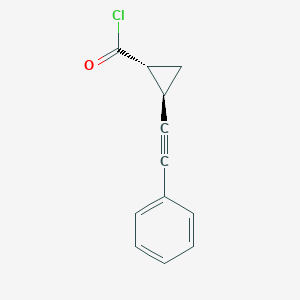
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is an organic compound with a unique structure characterized by a cyclopropane ring substituted with multiple methyl groups and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- typically involves the reaction of cyclopropanecarboxylic acid with appropriate amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- often involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropane derivatives and carboxamides, such as:
- Cyclopropanecarboxamide, N-(2-hydroxyethyl)-N,2,2,3,3-pentamethyl-
- Cyclopropanecarboxamide, 1,2,2,3,3-pentamethyl-
Uniqueness
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
171722-69-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11) |
Clave InChI |
RDTKJSMWDWTJLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC)C |
| 171722-69-3 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)












